molecular formula C20H18ClF3N2O B2852071 5-(2-chlorobenzyl)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one CAS No. 1008960-75-5

5-(2-chlorobenzyl)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one

Cat. No.: B2852071
CAS No.: 1008960-75-5
M. Wt: 394.82
InChI Key: LSJOOLHEEPOPMT-UHFFFAOYSA-N
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Description

5-(2-chlorobenzyl)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is a complex organic compound that features a trifluoromethyl group, a chlorobenzyl group, and a pyridoquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the radical trifluoromethylation of carbon-centered intermediates . This method involves the use of radical initiators and specific reaction conditions to achieve the desired trifluoromethylation.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorobenzyl)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(2-chlorobenzyl)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzyl)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.

    Trifluoromethylated Compounds: Molecules featuring the trifluoromethyl group, which imparts unique properties.

Uniqueness

5-(2-chlorobenzyl)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is unique due to the combination of its trifluoromethyl and chlorobenzyl groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-3-(trifluoromethyl)-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxalin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O/c21-15-6-2-1-5-13(15)12-26-18-11-14(20(22,23)24)8-9-16(18)25-10-4-3-7-17(25)19(26)27/h1-2,5-6,8-9,11,17H,3-4,7,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJOOLHEEPOPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)N(C3=C2C=CC(=C3)C(F)(F)F)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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